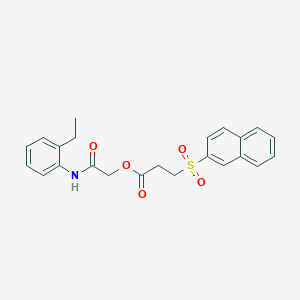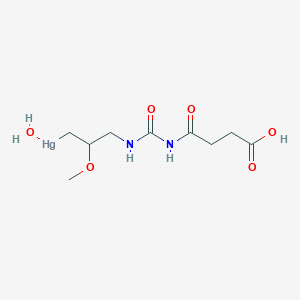![molecular formula C19H18BrClN2O3 B229499 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether](/img/structure/B229499.png)
4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a complex molecule that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also work by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity and high selectivity for certain receptors in the body. However, one of the limitations of using this compound is its complex structure, which may make it difficult to synthesize and study.
Direcciones Futuras
There are several future directions for research on 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of its mechanism of action and its interactions with other molecules in the body. Additionally, further research is needed to determine the potential advantages and limitations of using this compound in lab experiments.
Métodos De Síntesis
The synthesis of 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 4-bromoanisole and 3-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine and ethyl chloroformate to obtain 4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether.
Aplicaciones Científicas De Investigación
4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether has potential applications in the field of medicine, particularly in the development of new drugs for the treatment of various diseases. It has been studied for its potential as an antipsychotic, antidepressant, and anxiolytic agent. It has also been investigated for its potential as a treatment for cancer, inflammation, and neurological disorders.
Propiedades
Fórmula molecular |
C19H18BrClN2O3 |
|---|---|
Peso molecular |
437.7 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-1-[4-(3-chlorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H18BrClN2O3/c20-15-4-6-17(7-5-15)26-13-18(24)22-8-10-23(11-9-22)19(25)14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 |
Clave InChI |
IJVGOJMSKGQGRX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)


![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Ethyl-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229431.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)


![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)